molecular formula C11H17NO B3054463 Phenol, 3-[(butylamino)methyl]- CAS No. 60509-45-7

Phenol, 3-[(butylamino)methyl]-

Cat. No. B3054463
CAS RN: 60509-45-7
M. Wt: 179.26 g/mol
InChI Key: VGCHIRRBHSWAEM-UHFFFAOYSA-N
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Description

Phenol, 3-[(butylamino)methyl]- is a chemical compound with the molecular formula C11H17NO . It is a type of phenol, which is a family of compounds where an -OH group is attached directly to a benzene ring .


Physical And Chemical Properties Analysis

Phenols, in general, have unique physical and chemical properties mainly due to the presence of the hydroxyl group . They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water due to the formation of intermolecular hydrogen bonds between water and phenol molecules . The acidity of phenols is higher than that of alcohols due to the delocalization of negative charge in the benzene ring .

Scientific Research Applications

Antioxidant Properties

Phenolic compounds, including 3-[(butylamino)methyl]phenol, are renowned for their antioxidant activity. They scavenge free radicals, protecting cells and tissues from oxidative damage. These properties make them valuable in food preservation, cosmetics, and pharmaceutical formulations .

Cardiovascular Health

Flavonoids, a subgroup of phenolic compounds, play a role in cardiovascular health. Researchers study their impact on blood pressure regulation, endothelial function, and lipid metabolism .

Mechanism of Action

Target of Action

Phenol, 3-[(butylamino)methyl]-, is a derivative of phenol, which is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . Therefore, the primary targets of this compound could be the proteins in these microorganisms.

Mode of Action

Phenol, in concentrations ranging from 5% to 7%, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . The same mode of action might be applicable to Phenol, 3-[(butylamino)methyl]-.

Biochemical Pathways

Phenolic compounds, including Phenol, 3-[(butylamino)methyl]-, are known to have antioxidant properties . They can regulate several pathways, including activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

Phenolic compounds are known to undergo metabolism reactions in the oral cavity, which is the beginning of their bioavailability .

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can also control oxidative stress .

Action Environment

Environmental factors can influence the degradation of phenolic compounds. Phenol can be degraded by microbes through aerobic as well as anaerobic pathways .

properties

IUPAC Name

3-(butylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-12-9-10-5-4-6-11(13)8-10/h4-6,8,12-13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCHIRRBHSWAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333175
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60509-45-7
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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